1-Methylisoquinoline

Catalog No.
S589364
CAS No.
1721-93-3
M.F
C10H9N
M. Wt
143.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylisoquinoline

CAS Number

1721-93-3

Product Name

1-Methylisoquinoline

IUPAC Name

1-methylisoquinoline

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C10H9N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-7H,1H3

InChI Key

PBYMYAJONQZORL-UHFFFAOYSA-N

SMILES

CC1=NC=CC2=CC=CC=C12

Synonyms

1-methylisoquinoline, 1-methylisoquinoline hydroiodide

Canonical SMILES

CC1=NC=CC2=CC=CC=C12

1-Methylisoquinoline is a heterocyclic aromatic compound found in some natural products, particularly those produced by the bacteria Streptomyces []. Due to its chemical structure, researchers have investigated 1-Methylisoquinoline for various scientific applications. Here's a breakdown of some key areas of research:

Synthetic Precursor

One primary application of 1-Methylisoquinoline lies in its use as a synthetic precursor for the creation of more complex molecules. Due to its reactive sites, scientists can modify 1-Methylisoquinoline to generate various alkaloids and other nitrogen-containing heterocycles with potential biological activity []. These modified structures can then be studied for their therapeutic potential or other applications in medicinal chemistry.

Biological Activity Studies

There is limited research on the direct biological activity of 1-Methylisoquinoline itself. However, some studies have explored its potential as a scaffold for designing new drugs. By attaching various functional groups to the 1-Methylisoquinoline core, researchers can create molecules that interact with specific biological targets []. These modified structures are then evaluated for their potential use in developing new medications.

1-Methylisoquinoline has the molecular formula C₁₀H₉N and a molecular weight of 143.1852 g/mol. It is also known by other names such as isoquinaldine. The compound features a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with a methyl group attached to the nitrogen atom in the isoquinoline structure .

Currently, there's no data available on a specific mechanism of action for 1-Methylisoquinoline itself in biological systems. However, its significance lies in being a structural core for various naturally occurring alkaloids with diverse mechanisms. These alkaloids can interact with different receptors or enzymes in the body, leading to a range of effects depending on the specific molecule [].

1-Methylisoquinoline is considered a hazardous compound. Here are some safety concerns:

  • Toxicity: Studies suggest moderate to high acute toxicity upon ingestion or inhalation.
  • Flammability: Flammable liquid with a flash point potentially below room temperature [].
  • Reactivity: Can react with strong oxidizing agents [].

Safety Precautions

  • Always handle 1-Methylisoquinoline in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE) including gloves, safety glasses, and a respirator [].
  • Store the compound in a tightly sealed container in a cool, dry place away from incompatible chemicals [].
  • Properly dispose of waste following established protocols for hazardous materials.

1-Methylisoquinoline exhibits a variety of chemical reactivity patterns. Notable reactions include:

  • Reactions with Heterocyclic Compounds: It can react with hydrazonoyl halides in the presence of chitosan under microwave irradiation to form triazoloisoquinolines .
  • Alkylation: The compound can undergo alkylation reactions, producing various derivatives such as 4-(2-methyl-3-oxo-cyclohexyl) and 4-phenethyl derivatives .
  • Formation of Thiadiazolyl Derivatives: It reacts with arylisothiocyanate to yield thioanilide derivatives, which further react with hydrazonoyl halides to produce thiadiazolyl isoquinoline derivatives .

Research indicates that 1-methylisoquinoline and its derivatives possess significant biological activities. For instance, certain derivatives have shown potential as antitumor agents and exhibit antimicrobial properties. The compound's ability to interact with various biological targets makes it a subject of interest in medicinal chemistry .

Several methods are employed for synthesizing 1-methylisoquinoline:

  • Reissert–Henze Reaction: This method involves the reaction of isoquinoline N-oxides with cyanide sources .
  • Alkylation Reactions: Alkylation using sodium hydride and dimethyl sulfoxide is effective for producing various alkylated derivatives .
  • Oxidation: The oxidation of 1-methylisoquinoline can be catalyzed by specific fungi, leading to the formation of 1-methylisoquinoline N-oxide .

1-Methylisoquinoline finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects against cancer and infections.
  • Organic Synthesis: It serves as a building block in synthesizing more complex organic compounds.
  • Chemical Research: The compound is used in studies related to heterocyclic chemistry and reaction mechanisms .

Studies on the interactions of 1-methylisoquinoline with biological systems have revealed its potential effects on various cellular pathways. For example, certain derivatives have been investigated for their ability to modulate enzyme activity or affect cell signaling pathways, contributing to their pharmacological profiles .

Several compounds share structural similarities with 1-methylisoquinoline. Here are some notable examples:

Compound NameStructure TypeUnique Features
IsoquinolineBicyclic heteroaromaticParent structure without methyl substitution
2-MethylisoquinolineBicyclic heteroaromaticMethyl group at the second position
1-BenzylisoquinolineBicyclic heteroaromaticBenzyl group substitution at the nitrogen position
6-MethoxyisoquinolineBicyclic heteroaromaticMethoxy group at the sixth position

Uniqueness of 1-Methylisoquinoline

1-Methylisoquinoline stands out due to its specific nitrogen placement and methyl substitution, which influences its reactivity and biological activity compared to other isoquinolines. Its ability to participate in diverse

XLogP3

2.5

UNII

Z96HOX9RT9

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

58853-80-8
1721-93-3

Wikipedia

1-methylisoquinoline

Dates

Last modified: 08-15-2023

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